molecular formula C14H18N2O3 B7885500 {1-oxo-7-[(1E)-pent-1-enyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl}acetic acid

{1-oxo-7-[(1E)-pent-1-enyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl}acetic acid

Cat. No.: B7885500
M. Wt: 262.30 g/mol
InChI Key: UKSXICWOXCJGRS-SNAWJCMRSA-N
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Description

{1-oxo-7-[(1E)-pent-1-enyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl}acetic acid is a complex organic compound with a unique structure that includes a tetrahydropyrrolo[1,2-a]pyrazine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-oxo-7-[(1E)-pent-1-enyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl}acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyrrolo[1,2-a]pyrazine core, followed by the introduction of the pent-1-enyl side chain and the acetic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

{1-oxo-7-[(1E)-pent-1-enyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, {1-oxo-7-[(1E)-pent-1-enyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl}acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential interactions with various biomolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against specific targets, such as enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of {1-oxo-7-[(1E)-pent-1-enyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl}acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {1-oxo-7-[(1E)-hex-1-enyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl}acetic acid
  • {1-oxo-7-[(1E)-but-1-enyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl}acetic acid
  • {1-oxo-7-[(1E)-prop-1-enyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl}acetic acid

Uniqueness

What sets {1-oxo-7-[(1E)-pent-1-enyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl}acetic acid apart from similar compounds is its specific side chain length and the resulting pharmacological properties. The pent-1-enyl group may confer unique binding affinities and biological activities, making it a compound of particular interest in research and development.

Properties

IUPAC Name

2-[1-oxo-7-[(E)-pent-1-enyl]-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-2-3-4-5-10-6-12-14(19)15-8-11(7-13(17)18)16(12)9-10/h4-6,9,11H,2-3,7-8H2,1H3,(H,15,19)(H,17,18)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSXICWOXCJGRS-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC1=CN2C(CNC(=O)C2=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C1=CN2C(CNC(=O)C2=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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